4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-[1,2,4]triazole-3-thiol
Description
Historical Context and Discovery Timeline
The development of carbazole-triazole hybrid compounds represents a relatively recent advancement in medicinal chemistry, building upon decades of research into both carbazole and triazole pharmacology. The carbazole scaffold was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, marking the beginning of systematic investigations into this heterocyclic system. The discovery of naturally occurring carbazole alkaloids, particularly murrayanine from Murraya koenigii in 1962, demonstrated the biological relevance of the carbazole framework and sparked interest in developing synthetic analogues.
The triazole scaffold has an equally rich history, with the name "triazole" first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. The recognition of triazole's biological potential accelerated dramatically following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of clinically important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole.
The concept of hybrid molecules combining carbazole and triazole scaffolds emerged in the early 21st century as part of the broader molecular hybridization approach in drug discovery. This strategy recognizes that combining multiple pharmacophoric elements can lead to compounds with enhanced or novel biological activities compared to their individual components. The development of efficient synthetic methodologies, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for triazole synthesis, has facilitated the preparation of diverse carbazole-triazole hybrids.
Contemporary research has demonstrated that carbazole-triazole-thione derivatives can exhibit exceptional biological activities, with some compounds showing antidiabetic properties superior to established therapeutics. The systematic exploration of structure-activity relationships in these hybrid systems has revealed the critical importance of both the carbazole and triazole scaffolds in mediating biological interactions. The incorporation of thiol functionalities has further expanded the chemical space available for optimization, providing additional sites for molecular recognition and covalent interactions.
Structural Classification Within Heterocyclic Chemistry
4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-triazole-3-thiol belongs to the class of nitrogen-sulfur heterocyclic compounds, specifically categorized as a substituted triazole-thiol derivative bearing a carbazole substituent. Within the broader classification system of heterocyclic chemistry, this compound represents a complex multi-ring system that incorporates elements from three distinct heterocyclic families: carbazoles, triazoles, and thiols.
The carbazole component consists of a tricyclic aromatic system comprising two benzene rings fused on either side of a central pyrrole ring. This structural arrangement places carbazole within the category of condensed heterocycles and specifically among the indole-related alkaloid frameworks. The planar nature of the carbazole system and its electron-rich character make it an excellent scaffold for π-π interactions and electrophilic aromatic substitution reactions.
The 1,2,4-triazole ring system represents one of two possible triazole isomers, distinguished from 1,2,3-triazoles by the positioning of nitrogen atoms within the five-membered ring. The 1,2,4-triazole exists in tautomeric equilibrium between 1H and 4H forms, with the 1H form generally being more thermodynamically stable. This heterocycle is classified as an azole and exhibits both electrophilic and nucleophilic substitution reactivity due to the electron-deficient nature of the ring carbons and the electron-rich nitrogen atoms.
| Structural Component | Classification | Key Features |
|---|---|---|
| Carbazole | Tricyclic aromatic heterocycle | Planar, electron-rich, π-π stacking capability |
| 1,2,4-Triazole | Five-membered azole | Tautomeric forms, hydrogen bonding, metal coordination |
| Thiol group | Organosulfur functional group | Nucleophilic, redox-active, metal binding |
| Allyl group | Unsaturated alkyl substituent | Reactive double bond, potential for further functionalization |
The thiol functionality introduces organosulfur chemistry into the molecular framework, providing a nucleophilic center capable of forming disulfide bonds, coordinating with metal centers, and participating in redox reactions. The classification of this functional group as an organic thiol reflects its chemical behavior and biological relevance, particularly in protein interactions and enzymatic processes.
The overall molecular architecture of 4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-triazole-3-thiol can be classified as a hybrid heterocyclic system designed through molecular hybridization principles. This approach represents a contemporary strategy in medicinal chemistry that seeks to combine multiple bioactive scaffolds to achieve enhanced or novel biological properties while maintaining drug-like characteristics.
Significance of Triazole-Thiol-Carbazole Hybrid Architectures
The combination of triazole, thiol, and carbazole functionalities within a single molecular framework represents a significant advancement in heterocyclic drug design, offering unique opportunities for multi-target therapeutic approaches. Triazole-thiol-carbazole hybrids demonstrate exceptional versatility in biological interactions due to the complementary nature of their constituent pharmacophores. The triazole ring provides hydrogen bonding capabilities and metal coordination sites, while the carbazole system offers π-π stacking interactions and aromatic binding, and the thiol group introduces additional nucleophilic and redox-active properties.
Recent research has demonstrated that carbazole-triazole-thione derivatives exhibit remarkable potential as antidiabetic agents, with some compounds achieving IC50 values against α-amylase enzyme in the submicromolar range. Compounds such as C5f, C5o, and C5r have shown IC50 values of 0.56, 0.53, and 0.97 μM respectively, compared to acarbose (5.31 μM), indicating superior inhibitory activity against this key diabetic enzyme. These findings highlight the therapeutic potential of triazole-thiol-carbazole architectures in addressing metabolic disorders.
The structural diversity achievable through triazole-thiol-carbazole hybridization enables systematic structure-activity relationship studies and rational drug design approaches. The carbazole scaffold provides a rigid backbone that can be functionalized at multiple positions, while the triazole ring offers sites for substituent variation that can modulate pharmacological properties. The thiol functionality introduces additional chemical reactivity that can be exploited for targeted interactions with specific biological macromolecules.
Triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution consistently demonstrate enhanced potency compared to their parent derivatives, suggesting that the sulfur atom plays a crucial role in biological activity. The combination with carbazole systems further amplifies this effect by providing additional binding interactions and improving pharmacokinetic properties such as membrane permeability and metabolic stability.
The significance of these hybrid architectures extends beyond their immediate therapeutic applications to include their utility as chemical tools for biological research. The multiple interaction modes available to triazole-thiol-carbazole hybrids make them valuable probes for investigating complex biological processes and identifying novel therapeutic targets. Their structural complexity also provides opportunities for developing new synthetic methodologies and exploring fundamental principles of molecular recognition.
Properties
Molecular Formula |
C19H18N4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2-carbazol-9-ylethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N4S/c1-2-12-23-18(20-21-19(23)24)11-13-22-16-9-5-3-7-14(16)15-8-4-6-10-17(15)22/h2-10H,1,11-13H2,(H,21,24) |
InChI Key |
SEGJYUDMAPFJDH-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NNC1=S)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C=CCN1C(=NNC1=S)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Biological Activity
4-Allyl-5-(2-carbazol-9-yl-ethyl)-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of substituted 1,2,4-triazoles, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a triazole ring and a carbazole moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study highlighted that related mercapto-substituted 1,2,4-triazoles showed promising results against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | HCT-116 (colon carcinoma) | 6.2 |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | T47D (breast cancer) | 27.3 |
The above data suggests that derivatives of triazole-thione compounds can effectively inhibit cancer cell proliferation and may serve as potential drug candidates for cancer therapy .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been widely studied due to their effectiveness against resistant strains. The following table summarizes the antimicrobial activity of similar compounds:
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole derivative A | S. aureus | 15.6 |
| Triazole derivative B | E. coli | 31.25 |
These results indicate that triazole compounds can inhibit the growth of various bacterial strains, making them valuable in addressing antibiotic resistance issues .
Anti-inflammatory Activity
Triazoles have also been reported to possess anti-inflammatory properties. A study demonstrated that certain triazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazoles are known to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Interference with Cell Signaling : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the pharmacological effects of triazole derivatives:
- Study on Anticancer Effects : A recent investigation evaluated the anticancer effects of various triazole derivatives on breast cancer cells and found significant reductions in cell viability.
- Antimicrobial Screening : Another study screened a library of triazole compounds against a panel of pathogens and identified several candidates with potent activity against multidrug-resistant strains.
Comparison with Similar Compounds
Key Observations :
- Carbazole vs. Pyridyl/Benzimidazole : The carbazole group in the target compound is bulkier and more hydrophobic than pyridyl or benzimidazole substituents. This may enhance membrane permeability and DNA-binding affinity but reduce solubility in aqueous media .
- Allyl Group : The allyl substituent at position 4 may improve metabolic stability compared to ethyl or methyl groups, as seen in related compounds .
Physicochemical Properties
- Solubility : The carbazole-ethyl group likely reduces aqueous solubility compared to pyridyl analogs but improves lipid bilayer penetration.
- Stability : The allyl group may confer resistance to oxidative degradation compared to simpler alkyl chains .
Preparation Methods
Core Triazole-Thiol Formation via Thiosemicarbazide Cyclization
The triazole-thiol moiety is typically constructed through the cyclization of thiosemicarbazide derivatives. A seminal approach involves reacting formic acid with thiosemicarbazide under controlled thermal conditions to generate 1H-1,2,4-triazole-3-thiol precursors . For instance, heating formic acid (24.2 g, 0.52 mol) and aminothiourea (20 g, 0.22 mol) at 105°C for 30 minutes yields aldehyde amine thiourea, which is subsequently cyclized using sodium carbonate (21.2 g, 0.25 mol) in water at 100°C for 4 hours . This method achieves a 55% yield of the triazole-thiol intermediate after acidification and recrystallization .
Key Optimization Parameters :
-
Temperature : Prolonged heating above 100°C risks decomposition, while temperatures below 90°C result in incomplete cyclization.
-
Base Selection : Sodium carbonate provides a mild basic environment, minimizing side reactions compared to stronger bases like KOH .
Allylation at the Triazole N1 Position
The allyl group is introduced via N-alkylation using allyl bromide. Treating 5-(2-carbazol-9-yl-ethyl)-4H-1,2,4-triazole-3-thiol with allyl bromide (1.2 equiv) and Cs₂CO₃ (2.0 equiv) in DMSO at room temperature for 2 hours achieves selective alkylation at the N1 position . The use of Cs₂CO₃ enhances regioselectivity by stabilizing the intermediate enolate, favoring allylation over competing side reactions .
Reaction Conditions :
-
Solvent : DMSO improves solubility and reaction homogeneity, achieving 95% conversion compared to 73% in DMF .
-
Base : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to its strong chelating ability, which directs the allyl group to the desired position .
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as follows:
-
Triazole-Thiol Core Synthesis : Cyclize thiosemicarbazide derivatives under basic conditions .
-
Carbazole-Ethyl Functionalization : Couple the triazole-thiol with 9-(2-bromoethyl)carbazole via nucleophilic substitution .
-
N1-Allylation : Alkylate the triazole nitrogen using allyl bromide and Cs₂CO₃ in DMSO .
Overall Yield : The multi-step sequence affords the target compound in 42–48% overall yield after purification by flash chromatography .
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
